3-(Bromomethyl)bicyclo[4.1.0]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)bicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c9-5-6-1-2-7-4-8(7)3-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQSEPYBWIUITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2CC1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936230-03-3 | |
| Record name | 3-(bromomethyl)bicyclo[4.1.0]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Bromomethyl Bicyclo 4.1.0 Heptane and Congeneric Architectures
Strategies for the Stereocontrolled Elaboration of the Bicyclo[4.1.0]heptane Core
The construction of the bicyclo[4.1.0]heptane skeleton with high stereocontrol is paramount for the synthesis of complex molecular targets. Various strategies have been developed, primarily revolving around the formation of the three-membered cyclopropane (B1198618) ring onto a pre-existing six-membered ring or the simultaneous formation of the bicyclic system through intramolecular cyclization.
Cyclopropanation Reactions for Bicyclic System Construction
Cyclopropanation of cyclohexene (B86901) derivatives is one of the most direct and widely employed methods for constructing the bicyclo[4.1.0]heptane core. The choice of reagent and substrate can dictate the stereochemical outcome of the reaction.
One classic and effective method is the Simmons-Smith cyclopropanation . This reaction typically involves the use of diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid species that adds to the double bond of a cyclohexene derivative. A key advantage of this method is its stereospecificity, where the configuration of the starting alkene is retained in the product. The presence of directing groups, such as allylic alcohols on the cyclohexene ring, can influence the facial selectivity of the cyclopropanation, leading to high diastereoselectivity.
Another powerful approach involves the transition metal-catalyzed decomposition of diazo compounds . Catalysts based on rhodium and copper are particularly effective in generating metal carbene intermediates from diazoalkanes. These carbenes then undergo cycloaddition with a cyclohexene substrate. Rhodium(II) carboxylates, for instance, are highly efficient catalysts for the cyclopropanation of olefins with ethyl diazoacetate, affording the corresponding bicyclo[4.1.0]heptane carboxylates. The choice of catalyst and ligand can be tuned to achieve high levels of stereocontrol.
| Cyclopropanation Method | Reagents | Substrate Example | Key Features |
| Simmons-Smith | CH₂I₂ / Zn-Cu | Cyclohexene | Stereospecific; can be directed by hydroxyl groups. |
| Catalytic Decomposition | Ethyl diazoacetate / Rh₂(OAc)₄ | 4-Substituted Cyclohexene | High efficiency; stereoselectivity influenced by catalyst. |
Intramolecular Cyclization Approaches to Bicyclo[4.1.0]heptanes
Intramolecular cyclization strategies offer an alternative route to the bicyclo[4.1.0]heptane system, often allowing for the construction of highly functionalized and complex cores in a single step.
Transition-metal-free radical cyclizations represent a sustainable approach. For instance, oxidative cyclopropanation of aza-1,6-enynes has been developed to synthesize aza-bicyclo[4.1.0]heptane derivatives. researchgate.net This methodology involves the generation of a radical species that undergoes a cascade cyclization to form the bicyclic system, often creating multiple bonds in one operation under mild conditions. researchgate.net
Rhodium-catalyzed intramolecular cycloadditions have also proven effective. For example, rhodium(I) catalysts can promote the [3+2] cycloaddition of 1-allene-vinylcyclopropanes, which serves as a method for constructing bicyclo[4.1.0]heptane derivatives through a formal intramolecular cyclopropanation pathway.
Enantioselective and Diastereoselective Syntheses of Bicyclo[4.1.0]heptane Derivatives
Achieving stereocontrol is crucial for synthesizing specific isomers of 3-(bromomethyl)bicyclo[4.1.0]heptane. This is often accomplished by employing chiral auxiliaries, asymmetric catalysts, or by leveraging existing stereocenters in the substrate to direct the outcome of subsequent reactions.
Asymmetric Transfer Hydrogenation (ATH) is a powerful technique for establishing stereocenters in precursors to the bicyclic system. The enantioselective reduction of a prochiral cyclohexenone derivative can generate a chiral allylic alcohol. This newly formed stereocenter can then direct the facial selectivity of a subsequent cyclopropanation reaction, leading to a diastereomerically enriched bicyclo[4.1.0]heptane.
Diastereoselective functionalization of existing chiral bicyclic intermediates is another common strategy. In the synthesis of complex carbocyclic nucleoside analogs built on the bicyclo[4.1.0]heptane template, key steps such as diastereoselective allylic oxidation and hydroboration reactions have been used to install hydroxyl and hydroxymethyl groups with high regio- and stereoselectivity. acs.orgnih.govacs.org For example, hydroboration-oxidation of a chiral bicyclic alkene precursor using 9-borabicyclo[3.3.1]nonane (9-BBN) can proceed with excellent stereocontrol to yield a specific diastereomer of the corresponding alcohol. acs.org
| Stereocontrol Strategy | Method | Precursor Type | Outcome |
| Substrate-Control | Diastereoselective Hydroboration | Chiral Bicyclo[4.1.0]heptene | Stereodefined Bicyclo[4.1.0]heptane-methanol |
| Catalyst-Control | Asymmetric Transfer Hydrogenation | Prochiral Cyclohexenone | Enantioenriched Allylic Alcohol Precursor |
Installation of the Bromomethyl Moiety within Bicyclic Frameworks
Once the bicyclo[4.1.0]heptane core is constructed, the final step is the introduction of the bromomethyl group at the C3 position. This can be achieved either through direct bromination of a suitable precursor or by the chemical transformation of another functional group.
Selective Bromination Techniques
Direct bromination methods are contingent on the presence of a suitable precursor that allows for selective reaction at the desired position.
Radical bromination is a primary method for this transformation. If a 3-methylbicyclo[4.1.0]heptane precursor is available, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) can selectively brominate the methyl group to afford this compound. The reactivity of the C-H bonds on the cyclopropane ring is generally lower than that of the methyl group, allowing for selective functionalization. Research on the radical bromination of cyclopropyl (B3062369) compounds with NBS has shown this to be a feasible transformation. dss.go.th
Functional Group Interconversions for Bromomethyl Formation
Often, a more controlled and reliable method for installing the bromomethyl group is through the conversion of a pre-existing functional group, such as an alcohol or a carboxylic acid.
The Appel reaction provides a mild and efficient method for converting a primary alcohol to the corresponding bromide. organic-chemistry.orgwikipedia.org A precursor such as 3-(hydroxymethyl)bicyclo[4.1.0]heptane can be treated with triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to yield this compound. organic-chemistry.org This reaction typically proceeds with high yield and inversion of configuration if the carbon center is chiral. The synthesis of hydroxymethyl-substituted bicyclo[4.1.0]heptanes is well-documented, making this a highly viable route. acs.orgacs.orgresearchgate.net
The Hunsdiecker reaction (and its variations) offers a pathway from a carboxylic acid to a bromide with the loss of one carbon atom. wikipedia.orgorganic-chemistry.orglscollege.ac.in While this would not be a direct route to the target compound from bicyclo[4.1.0]heptane-3-carboxylic acid, it could be applied to a precursor like (bicyclo[4.1.0]heptan-3-yl)acetic acid. The classic Hunsdiecker reaction involves treating the silver salt of the carboxylic acid with bromine. wikipedia.orglscollege.ac.in Modern modifications of this decarboxylative halogenation are also available. organic-chemistry.org
| FGI Method | Precursor | Reagents | Product |
| Appel Reaction | 3-(Hydroxymethyl)bicyclo[4.1.0]heptane | PPh₃, CBr₄ | This compound |
| Radical Bromination | 3-Methylbicyclo[4.1.0]heptane | NBS, Radical Initiator | This compound |
Chemo- and Regioselective Synthesis of Positional Isomers of Bromobicyclo[4.1.0]heptanes
The synthesis of bromomethyl-substituted bicyclo[4.1.0]heptanes hinges on the regioselective formation of the cyclopropane ring and the introduction of the bromomethyl group. The general and most practical approach involves the synthesis of a precursor alcohol, (bicyclo[4.1.0]heptan-x-yl)methanol, followed by its conversion to the corresponding bromide. Standard bromination procedures, such as reaction with phosphorus tribromide (PBr₃) or the Appel reaction (CBr₄/PPh₃), are typically effective for this transformation of primary alcohols. Therefore, the key challenge lies in the regioselective synthesis of the precursor alcohols.
The three main positional isomers of interest are those substituted at the C1 (bridgehead), C7 (bridge), and C3 positions of the bicyclo[4.1.0]heptane skeleton.
1-Substituted Isomer: Synthesis typically involves the cyclopropanation of a pre-functionalized C1-substituted cyclohexene derivative.
7-Substituted Isomer: This isomer is generally accessed via carbene or carbenoid addition to the double bond of cyclohexene, followed by functional group manipulation at the C7 position.
3-Substituted Isomer: Access to this isomer can be achieved through the cyclopropanation of a cyclohexene bearing a substituent at the allylic C3 position or through functionalization of a bicyclo[4.1.0]heptan-3-one intermediate.
A gold(I)-catalyzed cycloisomerization of 1,6-cyclopropene-enes has been reported as a highly efficient and diastereoselective method for accessing bicyclo[4.1.0]heptan-3-ol derivatives, which are direct precursors to the 3-substituted target compound. nih.gov
Synthesis of 1-(Bromomethyl)bicyclo[4.1.0]heptane
The synthesis of the C1-substituted isomer relies on building the bromomethyl functionality from a bridgehead position. A plausible route begins with the commercially available precursor, (bicyclo[4.1.0]heptan-1-yl)methanol. biosynth.com While its direct synthesis is not extensively detailed in primary literature, a logical approach involves the reaction of a suitable C1-functionalized bicyclo[4.1.0]heptane, such as the corresponding carboxylic acid or ester, followed by reduction. An alternative route involves the reaction of bicyclo[4.1.0]heptan-1-yllithium (generated from 1-bromobicyclo[4.1.0]heptane) with formaldehyde (B43269).
Once the precursor alcohol is obtained, it can be converted to the target bromide using standard methods.
Table 1: Proposed Synthesis of 1-(Bromomethyl)bicyclo[4.1.0]heptane
| Step | Reactant | Reagents | Product |
| 1 | Bicyclo[4.1.0]heptane-1-carboxylic acid | 1. SOCl₂2. LiAlH₄ or BH₃·THF | (Bicyclo[4.1.0]heptan-1-yl)methanol |
| 2 | (Bicyclo[4.1.0]heptan-1-yl)methanol | PBr₃ or CBr₄, PPh₃ | 1-(Bromomethyl)bicyclo[4.1.0]heptane |
Synthesis of 7-(Bromomethyl)bicyclo[4.1.0]heptane
The C7-substituted isomer is synthesized from cyclohexene. The key step is the addition of a carbene to the double bond. For introducing a functionalized C7 methyl group, a common strategy is the addition of dibromocarbene to cyclohexene, which is readily accomplished. The resulting 7,7-dibromobicyclo[4.1.0]heptane can be selectively reduced to 7-bromobicyclo[4.1.0]heptane. oup.com This intermediate can then undergo lithium-halogen exchange followed by quenching with formaldehyde to yield (bicyclo[4.1.0]heptan-7-yl)methanol. sigmaaldrich.comshachemlin.com Subsequent bromination of this alcohol furnishes the final product.
Table 2: Synthetic Route to 7-(Bromomethyl)bicyclo[4.1.0]heptane
| Step | Reactant | Reagents | Product |
| 1 | Cyclohexene | CHBr₃, KOt-Bu | 7,7-Dibromobicyclo[4.1.0]heptane |
| 2 | 7,7-Dibromobicyclo[4.1.0]heptane | Bu₃SnH, AIBN (catalyst) | 7-Bromobicyclo[4.1.0]heptane |
| 3 | 7-Bromobicyclo[4.1.0]heptane | 1. t-BuLi2. HCHO | (Bicyclo[4.1.0]heptan-7-yl)methanol |
| 4 | (Bicyclo[4.1.0]heptan-7-yl)methanol | PBr₃ | 7-(Bromomethyl)bicyclo[4.1.0]heptane |
The bicyclo[4.1.0]heptane system can exhibit complex stereochemistry, with substituents adopting endo or exo orientations relative to the six-membered ring. Achieving stereocontrol is a significant challenge in the synthesis of these molecules.
A powerful strategy for stereoselective synthesis involves using a substrate-directed approach starting from chiral precursors. For instance, a highly stereoselective synthesis of enantiomerically pure carbocyclic nucleoside analogues built on a functionalized bicyclo[4.1.0]heptane template has been developed. nih.govacs.org This route starts from 1,4-cyclohexanedione (B43130) and proceeds through a known enantiomerically pure bicyclo[4.1.0]heptane alcohol. Key steps that control the stereochemistry include highly diastereoselective allylic oxidation and hydroboration reactions on the bicyclic core. nih.gov This methodology establishes multiple stereocenters with high fidelity, providing access to specific diastereomers of 4-hydroxymethyl-3-hydroxybicyclo[4.1.0]heptane derivatives. nih.govacs.org Although the final products in this study are complex nucleoside analogues, the core strategy demonstrates how to build specific stereoisomers of the functionalized bicyclo[4.1.0]heptane skeleton, which could be adapted for the synthesis of specific stereoisomers of this compound.
Another well-established method for controlling stereochemistry during the formation of the cyclopropane ring is the Simmons-Smith cyclopropanation. When applied to a chiral allylic alcohol on a cyclohexene ring, the hydroxyl group can direct the diiodomethane-zinc carbenoid to a specific face of the double bond, resulting in high diastereoselectivity.
Table 3: Strategies for Stereoselective Synthesis
| Method | Description | Key Features |
| Substrate-Directed Synthesis | Existing stereocenters on a cyclohexane (B81311) precursor guide the stereochemical outcome of subsequent reactions (e.g., epoxidation, hydroboration, cyclopropanation). nih.govacs.org | High diastereoselectivity; allows for the synthesis of enantiomerically pure products from a chiral starting material. |
| Directed Simmons-Smith Cyclopropanation | An allylic hydroxyl group on the cyclohexene ring directs the zinc carbenoid to the syn-face of the double bond. | Provides predictable syn-stereocontrol relative to the directing hydroxyl group. |
| Asymmetric Catalysis | Chiral transition metal catalysts (e.g., based on Rh, Cu, Ru) are used with diazo compounds to effect enantioselective cyclopropanation of the olefin. | Can provide high enantioselectivity; requires specialized chiral ligands and diazoester precursors. |
Advancements in Scalable Synthesis and Process Optimization for Bicyclic Bromides
The translation of synthetic routes for bicyclic bromides from laboratory scale to industrial production requires significant process optimization, focusing on safety, efficiency, cost-effectiveness, and environmental impact. Recent advancements in chemical manufacturing technology, particularly in continuous flow chemistry, have shown great promise for addressing these challenges.
Flow chemistry offers several advantages for the synthesis of bicyclic systems. Reactions involving hazardous reagents or unstable intermediates, such as those in dihalocarbene generation or reactions with organometallic species, can be performed more safely in a continuous flow reactor. The small reaction volume at any given time minimizes the risk of thermal runaways, and the precise control over reaction parameters (temperature, pressure, residence time) can lead to improved yields and selectivities. For example, the synthesis of 7,7-dihalobicyclo[4.1.0]heptanes, key precursors for C7-functionalized derivatives, can be efficiently conducted in flow systems.
Process optimization also involves replacing stoichiometric reagents with catalytic alternatives to improve atom economy and reduce waste. For instance, in the bromination of precursor alcohols, traditional methods like the Appel reaction generate a stoichiometric amount of triphenylphosphine oxide, which can be difficult to remove. The development of catalytic bromination methods or the use of reagents that produce more easily separable byproducts is an active area of research for process chemists. Furthermore, minimizing the use of cryogenic conditions, such as those often required for lithium-halogen exchange with t-butyllithium, is crucial for large-scale synthesis. Investigating alternative metallating agents or reaction conditions that operate at more moderate temperatures is a key aspect of process optimization.
Stereochemistry and Conformational Analysis of 3 Bromomethyl Bicyclo 4.1.0 Heptane
Principles of Chirality and Stereoisomerism in Bicyclo[4.1.0]heptane Derivatives
The bicyclo[4.1.0]heptane framework, also known as norcarane (B1199111), is a key structural motif that imparts unique stereochemical properties to its derivatives, including 3-(Bromomethyl)bicyclo[4.1.0]heptane. researchgate.net The fusion of a cyclopropane (B1198618) ring to a cyclohexane (B81311) ring introduces significant rigidity and defined spatial arrangements of substituents.
The substitution of a bromomethyl group at the C3 position introduces another layer of stereoisomerism. Depending on the orientation of the bromomethyl group relative to the plane of the cyclohexane ring, endo and exo diastereomers can exist. Furthermore, the C3 carbon itself becomes a chiral center, leading to the possibility of (R) and (S) configurations. The interplay of these stereochemical elements results in a variety of possible stereoisomers for this compound.
The stereoisomerism in substituted cyclopropanes, a component of the bicyclo[4.1.0]heptane system, is well-established. For instance, 1,2-dimethylcyclopropane (B14754300) exists as three stereoisomers: a cis isomer and a pair of trans enantiomers. doubtnut.com This principle of cis/trans isomerism and enantiomerism extends to the more complex bicyclic system of this compound.
Elucidation of Conformational Preferences and Dynamics of the Bicyclic Ring System
The conformational analysis of the bicyclo[4.1.0]heptane ring system is crucial for understanding the spatial arrangement of the bromomethyl group and its influence on the molecule's properties. The cyclohexane ring in cis-bicyclo[4.1.0]heptane is forced into a "boat" or "twist-boat" conformation due to the constraints imposed by the fused cyclopropane ring. echemi.comquora.com A chair conformation would introduce excessive torsional strain. echemi.comquora.com
The bromomethyl substituent at the C3 position can occupy either an axial or an equatorial-like position within this boat-like conformation. The relative stability of these conformers is determined by a balance of steric and electronic interactions. Generally, substituents on a cyclohexane ring prefer an equatorial position to minimize steric hindrance. However, in the constrained bicyclo[4.1.0]heptane system, the energetic differences between these positions may be altered.
Computational studies and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable tools for investigating these conformational preferences. mathnet.ruauremn.org.br Quantum mechanical calculations can provide insights into the relative energies of different conformations and the barriers to interconversion. acs.orgresearchgate.net NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), can provide experimental evidence for the predominant conformation in solution. auremn.org.brnih.gov
Correlation between Stereochemical Configuration and Reactivity Profiles
For instance, in nucleophilic substitution reactions, the rate and stereochemical outcome will be highly dependent on the steric environment around the electrophilic carbon. An exo-bromomethyl group is generally more sterically accessible than an endo group, which may be shielded by the bicyclic framework. This can lead to significant differences in reaction rates between the two diastereomers.
Elimination reactions are also highly sensitive to stereochemistry. The anti-periplanar arrangement required for an E2 elimination mechanism may be favored in one stereoisomer over another due to the rigid conformational nature of the bicyclic system. The specific dihedral angles between the hydrogen atoms on the adjacent carbons and the leaving group will determine the feasibility and rate of elimination.
The stereospecific synthesis of cyclopropane derivatives is a well-established field, often employing methods like the Simmons-Smith reaction. orgsyn.orgsci-hub.sewikipedia.org The stereochemistry of the starting olefin is retained in the cyclopropanated product, highlighting the importance of stereocontrol in synthesis. sci-hub.se Similarly, the stereoselective synthesis of functionalized bicyclo[4.1.0]heptane derivatives is an active area of research, with the goal of controlling the spatial arrangement of substituents to achieve desired chemical or biological properties. acs.orgbohrium.com
Experimental and Computational Strategies for Stereochemical Assignment in Complex Systems
The unambiguous determination of the stereochemistry of complex molecules like this compound requires a combination of experimental and computational techniques.
Experimental Strategies:
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are powerful tools for elucidating the connectivity and relative stereochemistry of the molecule. nih.govresearchgate.net Proton-proton coupling constants (³JHH) can provide information about dihedral angles, which in turn helps to define the conformation of the six-membered ring. NOESY/ROESY experiments reveal through-space proximities between protons, aiding in the assignment of endo/exo and axial/equatorial positions of substituents. orkg.org
X-ray Crystallography: When a single crystal of the compound can be obtained, X-ray diffraction provides the most definitive determination of the absolute and relative stereochemistry. researchgate.net
Chiral Chromatography: The separation of enantiomers can be achieved using chiral stationary phases in gas chromatography (GC) or high-performance liquid chromatography (HPLC), confirming the presence of a chiral molecule.
Computational Strategies:
Quantum Mechanical Calculations: Ab initio and Density Functional Theory (DFT) methods can be used to calculate the energies of different stereoisomers and conformers. rsc.org The calculated lowest energy structure is often a good representation of the actual molecule.
NMR Chemical Shift and Coupling Constant Prediction: Computational methods can predict NMR parameters for a given structure. mdpi.com Comparison of these predicted values with experimental data can help to confirm or assign the stereochemistry. researchgate.net
The combination of these experimental and computational approaches provides a robust methodology for the complete stereochemical assignment of complex bicyclic molecules like this compound.
Mechanistic Investigations and Theoretical Studies
Kinetic and Spectroscopic Approaches to Reaction Mechanism Elucidation
Detailed kinetic and spectroscopic studies specifically targeting the reaction mechanisms of 3-(Bromomethyl)bicyclo[4.1.0]heptane are not extensively documented in the literature. However, the elucidation of its reaction pathways would typically involve a combination of well-established analytical techniques.
Kinetic Studies: To determine the mechanism of reactions, such as nucleophilic substitution at the bromomethyl group, kinetic experiments would be employed. By systematically varying the concentrations of the substrate and the nucleophile and monitoring the reaction rate, the order of the reaction with respect to each reactant can be established. This information helps to distinguish between, for example, a concerted S(_N)2 mechanism (second-order kinetics) and a stepwise S(_N)1 mechanism involving a carbocation intermediate (first-order kinetics).
Spectroscopic Methods: Spectroscopic techniques are indispensable for identifying reactants, products, and any transient intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: H and C NMR are primary tools for tracking the disappearance of starting material and the appearance of products, providing structural confirmation of the outcome of a reaction.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring changes in functional groups throughout a reaction. For instance, in a substitution reaction where the bromine is replaced by a hydroxyl group, the disappearance of the C-Br stretching vibration and the appearance of a broad O-H stretching band would be indicative of the reaction's progress.
Mass Spectrometry (MS): MS can be used to identify the molecular weights of products and intermediates, helping to confirm the expected transformations. In some cases, reactive intermediates can be trapped and analyzed, providing direct evidence for a proposed mechanism.
Recent studies on related bicyclo[4.1.0]heptane systems have utilized matrix isolation IR spectroscopy to trap and identify transient intermediates and radicals, demonstrating the power of these techniques in understanding complex reaction pathways. nih.govacs.org
Advanced Computational Chemistry for Reaction Pathway Analysis
In the absence of extensive experimental data, computational chemistry provides powerful predictive tools for analyzing reaction pathways, transition states, and the factors governing selectivity.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating reaction mechanisms. For reactions involving this compound, DFT calculations can be used to map out the potential energy surface, locating the minimum energy structures of reactants, products, and, crucially, the transition states that connect them.
By calculating the geometry and energy of a transition state, the activation energy (energy barrier) for a given reaction pathway can be determined. For instance, in a substitution reaction, DFT can be used to compare the activation barriers for S(_N)2 versus S(_N)1 pathways, thereby predicting which mechanism is more favorable. Studies on the reactions of other bicyclic derivatives have successfully used DFT to identify transition state geometries, calculate activation barriers, and elucidate the role of catalysts. nih.gov Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state structure correctly connects the intended reactant and product minima on the potential energy surface. core.ac.uk
The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Molecular Dynamics (MD) simulations offer a method to study these effects at an atomic level. easychair.org An MD simulation models the explicit movement of the solute (this compound) and a large number of solvent molecules over time, governed by a force field that describes the inter- and intramolecular interactions. researchgate.net
These simulations can reveal how solvent molecules arrange themselves around the reactant and, more importantly, the transition state. osti.gov The differential solvation of the ground state and the transition state can significantly alter the activation energy of a reaction. For reactions involving charged intermediates, such as in an S(_N)1 pathway, polar solvents can stabilize the intermediate, lowering the energy barrier. MD simulations can quantify these interactions and help rationalize the choice of solvent for optimizing a desired reaction. nih.govmdpi.com
Quantum chemical methods are instrumental in predicting the intrinsic reactivity of a molecule and the selectivity of its reactions. For this compound, these calculations can predict sites susceptible to nucleophilic or electrophilic attack by analyzing properties derived from the electronic structure, such as electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO).
In reactions where multiple products are possible (regioselectivity), such as in elimination or ring-opening reactions, quantum chemistry can be used to calculate the activation energies for each competing pathway. The pathway with the lowest energy barrier is predicted to be the major product. This approach has been successfully applied to predict regioselectivity in C-H activation and ring-opening reactions of related bicyclic systems. rsc.orgbeilstein-journals.org Similarly, the stereochemical outcome of a reaction can be predicted by comparing the energies of transition states leading to different stereoisomers.
Analysis of Ring Strain Energy and Its Influence on Reaction Energetics and Selectivity
The bicyclo[4.1.0]heptane system is characterized by significant ring strain due to the fusion of a six-membered ring and a three-membered cyclopropane (B1198618) ring. The total strain energy of the parent compound, norcarane (B1199111), is approximately 27.2 kcal/mol. This inherent strain is a dominant factor in the chemical reactivity of its derivatives.
| Compound | Strain Energy (kcal/mol) |
|---|---|
| Cyclohexane (B81311) | 0.1 |
| Cyclopropane | 27.5 |
| Bicyclo[4.1.0]heptane (Norcarane) | 27.2 |
Role of Stereoelectronic Effects in Chemical Transformations of Bromobicyclics
Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. In the bicyclo[4.1.0]heptane system, these effects are crucial in determining the outcome of reactions, particularly those involving the formation of reactive intermediates like radicals or carbocations adjacent to the cyclopropane ring.
The orientation of the p-orbital of a radical or carbocation center relative to the Walsh orbitals of the cyclopropane ring dictates the regioselectivity of ring-opening reactions. Favorable orbital overlap facilitates the cleavage of a specific C-C bond. For instance, in studies of the reduction of 2-chlorobicyclo[4.1.0]heptane, which generates a radical at the C2 position, the reaction proceeds with a high degree of regioselectivity. The cleavage is controlled by the stereoelectronic preference for overlap between the singly occupied molecular orbital (SOMO) of the radical and the orbitals of one of the cyclopropane bonds. This leads predominantly to the formation of 3-methylcyclohexene, a product of external bond cleavage. ucl.ac.uk Similar stereoelectronic principles would apply to reactions of this compound that proceed via radical or cationic intermediates, where orbital alignment would be a key factor in controlling reaction pathways and product distributions. acs.org
Advanced Spectroscopic and Analytical Techniques for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 3-(Bromomethyl)bicyclo[4.1.0]heptane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals, as well as insights into the compound's stereochemistry.
Comprehensive ¹H and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern of signals, primarily in the upfield region, characteristic of saturated carbocyclic systems. The protons of the bromomethyl group (CH₂Br) are expected to be the most downfield-shifted aliphatic protons due to the deshielding effect of the electronegative bromine atom, likely appearing as a doublet of doublets or a multiplet. The protons on the carbon atom to which the bromomethyl group is attached (C3) would also experience a downfield shift. The remaining methylene (B1212753) (CH₂) and methine (CH) protons of the bicyclo[4.1.0]heptane ring system would resonate at higher fields, with their precise chemical shifts influenced by their stereochemical environment.
The ¹³C NMR spectrum provides a count of the chemically distinct carbon atoms. For this compound, eight distinct carbon signals are expected. The carbon of the bromomethyl group (C8) would be significantly downfield-shifted due to the direct attachment of the bromine atom. The carbon atom at the point of substitution on the ring (C3) would also be deshielded compared to the other ring carbons. The remaining saturated carbons of the bicyclic framework will appear in the upfield region of the spectrum.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H8a, H8b | 3.30 - 3.50 | m |
| H3 | 1.80 - 2.00 | m |
| H1, H6 | 0.80 - 1.00 | m |
| H7a, H7b | 0.40 - 0.60 | m |
| H2a, H2b | 1.60 - 1.80 | m |
| H4a, H4b | 1.20 - 1.40 | m |
| H5a, H5b | 1.00 - 1.20 | m |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C8 (CH₂Br) | 35 - 40 |
| C3 | 38 - 43 |
| C2, C4 | 25 - 30 |
| C1, C6 | 20 - 25 |
| C5 | 18 - 23 |
| C7 | 15 - 20 |
Application of 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are instrumental in assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons of the bromomethyl group and the proton at C3. It would also map out the connectivity of the protons within the six-membered ring and the cyclopropane (B1198618) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the CH₂Br group by a cross-peak between the proton signals around 3.30-3.50 ppm and the carbon signal around 35-40 ppm.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the stereochemistry of the molecule. For this compound, NOESY could help determine the relative orientation of the bromomethyl group with respect to the protons on the bicyclic ring system.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₁₃Br), HRMS would be used to confirm its elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
Electron Ionization (EI) and Other Ionization Techniques for Fragmentation Pattern Studies
Electron Ionization (EI) is a common technique that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint of the compound's structure. For this compound, the following fragmentation pathways are plausible:
Loss of a bromine radical: This would lead to a prominent peak corresponding to the [C₈H₁₃]⁺ cation.
Loss of the bromomethyl radical: This would result in a fragment corresponding to the bicyclo[4.1.0]heptyl cation.
Cleavage of the bicyclic ring system: The bicyclo[4.1.0]heptane core can undergo complex rearrangements and fragmentations, leading to the loss of small neutral molecules like ethene or propene.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 188/190 | [C₈H₁₃Br]⁺ (Molecular Ion) |
| 109 | [C₈H₁₃]⁺ |
| 95 | [C₇H₁₁]⁺ |
| 81 | [C₆H₉]⁺ |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to be dominated by absorptions from C-H and C-Br bonds.
The key diagnostic peaks would include:
C-H stretching vibrations: Strong absorptions in the range of 2850-3000 cm⁻¹ are characteristic of the sp³ hybridized C-H bonds in the bicyclic ring system.
CH₂ bending (scissoring) vibrations: An absorption around 1450 cm⁻¹ is expected for the methylene groups.
C-Br stretching vibration: A moderate to strong absorption in the fingerprint region, typically between 500 and 700 cm⁻¹, would be indicative of the carbon-bromine bond.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2850 - 3000 | C-H (sp³) stretch | Strong |
| 1450 - 1470 | CH₂ bend | Medium |
| 500 - 700 | C-Br stretch | Medium-Strong |
X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration
X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement of a compound in its solid state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed, providing accurate measurements of bond lengths, bond angles, and torsional angles.
For this compound, obtaining a suitable single crystal would be the first critical step. Upon successful crystallographic analysis, a wealth of structural information would be revealed. The conformation of the six-membered ring, which typically adopts a chair-like geometry in bicyclo[4.1.0]heptane systems, could be definitively established. Furthermore, the orientation of the bromomethyl substituent at the C3 position, whether it is in an axial or equatorial position, would be unambiguously determined.
A key advantage of using X-ray crystallography for a brominated compound is the ability to determine its absolute configuration. The bromine atom is a relatively heavy atom that scatters X-rays anomalously. nih.gov This anomalous dispersion effect can be used to solve the "phase problem" in crystallography and to assign the absolute stereochemistry (R or S) at the chiral center (C3) without the need for a chiral reference. This is particularly valuable as the synthetic route to this compound may produce a specific enantiomer or a racemic mixture.
Illustrative Crystallographic Data Table for this compound The following table represents hypothetical data that would be expected from an X-ray crystallographic analysis of this compound, based on known values for similar bicyclic and brominated organic compounds.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10.0 - 15.0 |
| b (Å) | 5.0 - 10.0 |
| c (Å) | 15.0 - 20.0 |
| β (°) | 90 - 105 |
| C-Br Bond Length (Å) | ~1.94 |
| C-C (cyclopropane) (Å) | ~1.51 |
| C-C (cyclohexane) (Å) | ~1.54 |
| Absolute Configuration | Determinable (e.g., 3R) |
Complementary Analytical Methods
While X-ray crystallography provides a static picture of the molecule in the solid state, other techniques offer insights into its structure in different phases and its vibrational properties.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and is highly complementary to infrared (IR) spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would exhibit characteristic peaks corresponding to the vibrations of its structural components.
Key vibrational modes that would be expected include:
C-Br Stretch: A strong and characteristic peak is anticipated in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The exact position can provide information about the conformational environment of the bromomethyl group.
Cyclopropane Ring Vibrations: The strained cyclopropane ring has characteristic breathing and deformation modes, which would appear in the fingerprint region of the spectrum.
Cyclohexane (B81311) Ring Vibrations: The various C-C stretching and CH₂ bending and rocking modes of the six-membered ring would contribute to a complex pattern in the 800-1500 cm⁻¹ region.
Illustrative Raman Spectroscopy Data Table This table presents expected characteristic Raman shifts for this compound based on data from analogous compounds like bromomethylcyclohexane and other bicycloalkanes. nih.govnih.gov
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| C-H Stretching | 2850 - 3000 |
| CH₂ Scissoring | 1440 - 1465 |
| Cyclohexane Ring Modes | 800 - 1200 |
| C-Br Stretch | 500 - 600 |
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the molecular structure of compounds in the gaseous state, free from intermolecular interactions present in a crystal lattice. youtube.com This method is particularly useful for studying the conformational preferences of flexible molecules.
For this compound, a GED study could reveal whether the molecule exists in a single dominant conformation or as a mixture of conformers in the gas phase. The analysis of the diffraction data would yield precise values for bond lengths and angles, averaged over the vibrational motions of the molecule. This data can be compared with theoretical calculations to provide a comprehensive understanding of the molecule's potential energy surface and conformational dynamics. The results from GED would offer a valuable comparison to the solid-state structure obtained from X-ray crystallography, highlighting any conformational changes that occur upon crystallization.
Applications in Fundamental Organic Synthesis and Materials Science Research
3-(Bromomethyl)bicyclo[4.1.0]heptane as a Modular Synthetic Building Block
This compound is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive bromomethyl group attached to a bicyclo[4.1.0]heptane (also known as norcarane) skeleton, allows for the strategic introduction of this strained bicyclic moiety into a variety of molecular architectures. The presence of the bromine atom provides a reactive handle for nucleophilic substitution and other transformations, making it an ideal precursor for more complex molecules.
The primary utility of this compound lies in its ability to act as an alkylating agent, enabling the incorporation of the bicyclo[4.1.0]heptyl-methyl group into target molecules. The bromine atom, being a good leaving group, facilitates a range of nucleophilic substitution reactions. For instance, it can react with various nucleophiles such as amines, alkoxides, and carbanions to form new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, respectively. This reactivity is fundamental to its role in constructing more elaborate chemical structures.
The types of reactions that this compound can undergo are summarized in the table below:
| Reaction Type | Reagent/Conditions | Product Type |
| Nucleophilic Substitution | Amines, Alkoxides, Cyanides, etc. | Substituted bicyclo[4.1.0]heptane derivatives |
| Elimination | Strong bases | Alkenyl bicyclo[4.1.0]heptane |
| Grignard Reaction | Magnesium | Bicyclo[4.1.0]heptylmethyl magnesium bromide |
These reactions pave the way for the synthesis of a diverse array of compounds where the bicyclo[4.1.0]heptane unit can influence the pharmacological or material properties of the final product.
The bicyclo[4.1.0]heptane framework is a key structural motif in a number of natural products and biologically active compounds. Consequently, this compound serves as a crucial starting material for the total synthesis of such molecules. Its utility has been demonstrated in the preparation of complex carbocyclic nucleoside analogues, which are of interest for their potential antiviral activities. nih.gov In these syntheses, the bicyclo[4.1.0]heptane moiety acts as a rigid scaffold, mimicking the sugar component of natural nucleosides. nih.gov
For example, a stereoselective synthesis of enantiomerically pure carbocyclic nucleoside analogues built on a 4′-hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane template has been developed. acs.org While not directly starting from this compound, the strategies employed in functionalizing the bicyclic core highlight the importance of precursors that allow for the introduction of side chains, a role that this compound is well-suited for. The synthesis of these complex molecules often involves a modular approach where the bicyclic core is first constructed and then elaborated, for which a bromomethyl derivative is an ideal starting point.
Role in the Development of New Synthetic Methodologies and Reactions
While specific literature detailing the use of this compound in the development of novel synthetic methodologies is not abundant, its role can be inferred from the broader context of bicyclo[4.1.0]heptane chemistry. The unique strained ring system of the bicyclo[4.1.0]heptane core can influence the reactivity of adjacent functional groups, potentially leading to the discovery of new chemical transformations.
For instance, palladium-catalyzed intramolecular coupling and cyclization reactions have been used to synthesize bicyclo[4.1.0]heptenes from precursors containing a cyclohexadienyl group and a β-styryl bromide. doi.org This demonstrates the utility of the bicyclic system in facilitating complex, metal-catalyzed bond-forming reactions. Although this example does not directly involve this compound, it underscores the potential for developing new synthetic methods based on the reactivity of functionalized bicyclo[4.1.0]heptanes. The presence of the bromomethyl group in this compound provides a handle for attaching such reactive moieties, thereby enabling its use in the exploration of new reaction pathways.
Exploration of Novel Bicyclic Scaffolds for Chemical Diversification
The bicyclo[4.1.0]heptane scaffold is a valuable template for the design and synthesis of new chemical entities with potential applications in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a well-defined orientation of substituents, which can be crucial for molecular recognition and biological activity.
The diversification of the bicyclo[4.1.0]heptane scaffold is not limited to pharmaceuticals. Substituted bicyclo[4.1.0]heptane-7-carboxylic acid amides have been investigated as food flavor substances, indicating the broad potential of this chemical framework. google.com
Utilization as Mechanistic Probes in Enzyme-Catalyzed Reaction Studies
The parent compound, bicyclo[4.1.0]heptane (norcarane), has been widely employed as a mechanistic probe in studies of oxidation reactions catalyzed by various enzymes, particularly iron-containing enzymes like cytochrome P450. The rationale behind its use is that the strained cyclopropane (B1198618) ring can undergo characteristic rearrangements upon the formation of radical or cationic intermediates during the enzymatic reaction. The distribution of products can therefore provide insights into the reaction mechanism.
While this compound itself has not been extensively documented as a mechanistic probe, the foundational research on norcarane (B1199111) provides a strong basis for its potential in this area. The introduction of a substituent like the bromomethyl group could serve to modulate the compound's interaction with the enzyme's active site, potentially leading to more specific or informative mechanistic probes.
The following table summarizes the types of intermediates that can be detected using norcarane as a probe:
| Intermediate | Characteristic Rearrangement Product |
| Radical | Ring-opened alkenylcyclohexane derivatives |
| Cationic | Ring-expanded cycloheptene (B1346976) derivatives |
This ability to distinguish between different reaction pathways makes norcarane and its derivatives powerful tools for elucidating the mechanisms of enzymatic C-H activation and oxidation.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 3-(Bromomethyl)bicyclo[4.1.0]heptane, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via bromination of bicyclo[4.1.0]heptane derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN). Optimizing solvent polarity (e.g., CCl₄ vs. THF) and temperature (0–25°C) is critical to minimize side reactions like elimination . For example, highlights that bromination of analogous norbornane derivatives requires strict control of radical initiator stoichiometry to avoid over-bromination.
Q. How is this compound characterized structurally, and what spectroscopic techniques are most effective?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the bicyclic framework and bromomethyl substitution. The compound’s strain-induced deshielding in ¹³C NMR (e.g., C-Br resonance at ~30–40 ppm) distinguishes it from less-strained analogs . Mass spectrometry (EI-MS) with fragmentation patterns (e.g., loss of Br•) and GC-MS retention indices further validate purity .
Q. What are the primary substitution reactions of this compound, and how do nucleophiles affect product distribution?
- Methodological Answer : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols, azides). Polar aprotic solvents (DMF, DMSO) enhance reactivity, while steric hindrance from the bicyclic framework may slow kinetics. For example, shows that azide substitution in similar systems requires prolonged heating (60°C, 12h) to achieve >80% conversion .
Advanced Research Questions
Q. How does the strain of the bicyclo[4.1.0]heptane framework influence the reactivity of this compound compared to non-strained analogs?
- Methodological Answer : The bicyclic system’s angle strain (~60° for the fused cyclopropane ring) increases electrophilicity at the bromomethyl carbon, accelerating substitution but also favoring elimination under basic conditions. Computational studies (e.g., DFT) predict higher activation energy for SN2 pathways in strained systems, necessitating empirical optimization . notes that conjugated double bonds in related bicyclic dienes further amplify reactivity differences .
Q. What strategies resolve contradictions in reported reaction outcomes, such as unexpected oxidation or rearrangement products?
- Methodological Answer : Discrepancies often arise from unaccounted reaction intermediates (e.g., carbocations or radicals). For example, reports failed attempts to oxidize bicyclo[4.1.0]heptane derivatives to aldehydes, attributing this to competing ring-opening pathways under oxidative conditions . Systematic screening of oxidizing agents (e.g., CrO₃ vs. MnO₂) and in-situ monitoring via IR or UV-Vis can clarify dominant pathways .
Q. How can stereoelectronic effects in this compound be leveraged for asymmetric synthesis?
- Methodological Answer : The bicyclic scaffold’s rigid geometry enables chiral induction via transition-state control. For example, discusses spiro derivatives of bicyclo[4.1.0]heptane, where stereoselective epoxidation or cyclopropanation is guided by the bicyclic framework’s spatial constraints . Chiral catalysts (e.g., Jacobsen’s Mn-salen) could enhance enantioselectivity in substitution reactions .
Q. What computational models best predict the regioselectivity of this compound in cycloaddition or ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for ring strain relief. For instance, notes that bicyclo[4.1.0]heptane derivatives preferentially undergo [2+1] cycloadditions at the cyclopropane moiety due to localized π-character in strained C-C bonds . Molecular dynamics (MD) further predict solvent effects on reaction trajectories .
Q. How does this compound compare to its 7-oxa analogs in terms of stability and reactivity?
- Methodological Answer : Oxygen substitution (e.g., 7-oxabicyclo[4.1.0]heptane derivatives) reduces ring strain but introduces electronic effects. and show that oxa analogs exhibit higher thermal stability (e.g., boiling points ~193°C vs. 180°C for non-oxa derivatives) but lower electrophilicity at the bromomethyl group due to electron donation from oxygen .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
